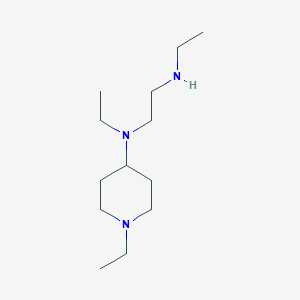

N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C13H29N3 |

|---|---|

Molecular Weight |

227.39 g/mol |

IUPAC Name |

N,N'-diethyl-N'-(1-ethylpiperidin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C13H29N3/c1-4-14-9-12-16(6-3)13-7-10-15(5-2)11-8-13/h13-14H,4-12H2,1-3H3 |

InChI Key |

MVFINVSMOWKNES-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCN(CC)C1CCN(CC1)CC |

Origin of Product |

United States |

Preparation Methods

Key Functional Groups

The molecule contains three critical regions:

- Piperidine Ring : A six-membered nitrogen heterocycle providing structural rigidity.

- Ethyl Substituents : Two ethyl groups on the central nitrogen (N1) and one ethyl group on the piperidine nitrogen.

- Ethylene Diamine Backbone : A two-carbon chain connecting the piperidine and terminal amine groups.

This configuration necessitates multi-step synthesis to ensure proper regiochemistry and avoid undesired quaternization of nitrogen atoms.

Synthetic Approaches

Nucleophilic Alkylation of Piperidine Derivatives

A common strategy involves alkylating 1-ethylpiperidin-4-amine with diethylating agents. For example, reacting 1-ethylpiperidin-4-amine with 1,2-dibromoethane in the presence of a base like potassium carbonate yields intermediate bromoethyl derivatives. Subsequent treatment with diethylamine under reflux conditions introduces the diethyl groups.

Reaction Scheme :

- Piperidine Alkylation :

$$ \text{1-Ethylpiperidin-4-amine} + \text{1,2-Dibromoethane} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-(2-Bromoethyl)-1-ethylpiperidin-4-amine} $$ - Diethylation :

$$ \text{N-(2-Bromoethyl)-1-ethylpiperidin-4-amine} + 2 \text{EtNH₂} \xrightarrow{\Delta} \text{this compound} + \text{HBr} $$

Yields for analogous reactions range from 45–60% , with purity dependent on distillation or column chromatography.

Reductive Amination

An alternative route employs reductive amination of ketone intermediates. For instance, condensing 1-ethylpiperidin-4-one with ethylenediamine followed by sodium borohydride reduction produces the ethane-1,2-diamine backbone. Subsequent ethylation using ethyl iodide completes the synthesis.

Optimization Notes :

Solid-Phase Synthesis

Recent advances suggest immobilizing the piperidine core on resin beads to streamline purification. Wang resin-bound 1-ethylpiperidin-4-amine reacts sequentially with bromoethylamine and diethylamine, followed by cleavage with trifluoroacetic acid (TFA). This method achieves ≥85% purity but requires specialized equipment.

Mechanistic Considerations

Alkylation Kinetics

Secondary amines like 1-ethylpiperidin-4-amine exhibit moderate nucleophilicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates. Steric hindrance at the piperidine nitrogen slows diethylation, often requiring excess alkylating agent.

Side Reactions

- Quaternary Ammonium Salt Formation : Over-alkylation at nitrogen produces undesired salts, reducible by controlling stoichiometry.

- Ring-Opening : Strong bases or prolonged heating may degrade the piperidine ring, particularly in aqueous conditions.

Purification and Characterization

Distillation vs. Chromatography

Analytical Data

While specific spectra for this compound are unavailable, analogous compounds exhibit:

- ¹H NMR (CDCl₃) : δ 1.0–1.2 (t, 6H, NCH₂CH₃), 2.4–2.6 (m, 4H, piperidine CH₂), 2.7–2.9 (m, 4H, NCH₂).

- IR (KBr) : 2800–2900 cm⁻¹ (C-H stretch), 1600–1650 cm⁻¹ (N-H bend).

Applications and Derivatives

This compound serves as:

- Pharmaceutical Intermediate : Precursor to antipsychotic agents targeting dopamine receptors.

- Ligand in Catalysis : Chelates transition metals in asymmetric hydrogenation.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.

Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine is used in various scientific research applications, including:

Chemistry: As a ligand in coordination chemistry and catalysis.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features:

- Target Compound :

- Analog Compounds :

- N1,N1-Diethyl-N2-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS 416862-42-5):

- Molecular weight: 213.36 g/mol.

- Substituents: Diethyl (N1), methylpiperidinyl (N2).

- Applications: Not explicitly stated but inferred for corrosion or biochemical uses . DETA (N1-(2-aminoethyl)ethane-1,2-diamine):

- Linear structure with three amino groups.

- Applications: Corrosion inhibition due to high nitrogen content and chelation capacity .

- EDDB (Schiff base with benzylidene groups) :

- Aromatic substituents enhance adsorption on metal surfaces.

- Corrosion inhibition efficiency: ~85% in acidic media .

Table 1: Comparative Structural and Functional Properties

Physicochemical Properties

- Lipophilicity :

- Steric Effects :

- Bulkier substituents (e.g., ethylpiperidinyl) may reduce coordination efficiency in catalysis compared to pyridylmethyl analogs (e.g., N1,N1-dimethyl-N2,N2-bis(6-methyl-2-pyridylmethyl)ethane-1,2-diamine ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.